molecular formula C8H9F2N B1405060 2-(1,1-Difluoroethyl)aniline CAS No. 1550968-78-9

2-(1,1-Difluoroethyl)aniline

Cat. No.: B1405060
CAS No.: 1550968-78-9
M. Wt: 157.16 g/mol
InChI Key: MYFWYNSEHNDLEF-UHFFFAOYSA-N
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Description

2-(1,1-Difluoroethyl)aniline is an organic compound characterized by the presence of a difluoroethyl group attached to an aniline moiety. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the nickel-catalyzed 1,1-difluoroethylation of arylboronic acids using 1,1-difluoroethyl chloride (CH3CF2Cl) as the difluoroalkylating reagent . This reaction proceeds under mild conditions and provides good yields of the desired product.

Industrial Production Methods

Industrial production of 2-(1,1-Difluoroethyl)aniline may involve large-scale difluoromethylation processes. These processes often utilize metal-based catalysts to transfer the CF2H group to aromatic compounds . The choice of catalyst and reaction conditions can significantly influence the efficiency and selectivity of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(1,1-Difluoroethyl)aniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nickel catalysts for difluoroethylation, palladium catalysts for cross-coupling reactions, and various oxidizing or reducing agents depending on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, cross-coupling reactions typically yield biaryl compounds, while substitution reactions can produce a variety of substituted aniline derivatives .

Scientific Research Applications

2-(1,1-Difluoroethyl)aniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1,1-Difluoroethyl)aniline involves its ability to act as a hydrogen-bond donor due to the presence of the CF2H group. This property allows it to interact with various molecular targets and pathways, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,1-Difluoroethyl)aniline is unique due to its specific difluoroethyl group, which imparts distinct chemical and physical properties compared to other similar compounds. This uniqueness makes it valuable in various applications, particularly in the development of new materials and pharmaceuticals .

Properties

IUPAC Name

2-(1,1-difluoroethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2N/c1-8(9,10)6-4-2-3-5-7(6)11/h2-5H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYFWYNSEHNDLEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1N)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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